molecular formula C13H11NO3 B8305245 N-(1-Naphthyl)oxamidic acid methyl ester

N-(1-Naphthyl)oxamidic acid methyl ester

Cat. No. B8305245
M. Wt: 229.23 g/mol
InChI Key: DAAREBJZWQMIHU-UHFFFAOYSA-N
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Patent
US07897599B2

Procedure details

To N-Naphthalen-1-yl-oxalamic acid methyl ester (0.14 g, 0.61 mmol) stirring in THF (2 mL) was added 2 mL of a IN lithium hydroxide solution. The reaction was heated to 50° C. and stirred for 2 h. The resulting mixture was concentrated in vacuo to afford a yellow residue that was acidified with 1N HCL. The resulting mixture was extracted with DCM (3×50 mL), dried over MgSO4 and concentrated under vacuum to afford crude product. The crude material was purified by flash chromatography (0-20% MeOH:DCM, silica gel) to afford the desired product (0.128 g, 98%) as a thick oil. Expected mass=215. Observed mass=216.
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]([NH:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)=[O:5]>C1COCC1.[OH-].[Li+]>[C:7]1([NH:6][C:4](=[O:5])[C:3]([OH:17])=[O:2])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
COC(C(=O)NC1=CC=CC2=CC=CC=C12)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow residue that
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (0-20% MeOH:DCM, silica gel)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)NC(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.128 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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